molecular formula C12H12N2O3 B8626209 1-Acetyl-6-(acetoxymethyl)indazole

1-Acetyl-6-(acetoxymethyl)indazole

Cat. No. B8626209
M. Wt: 232.23 g/mol
InChI Key: ZDZQXEZAVIAQPP-UHFFFAOYSA-N
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Patent
US06541467B1

Procedure details

To a suspension of 3-(hydroxymethyl)-6-methyl-N-(methylcarbonyl)aniline (10.0 g, 45 mmol) (97) and potassium acetate (8.6 g, 88 mmol) in chloroform (300 mL), was added acetic anhydride (8.3 mL, 88 mmol), isoamylnitrite (35 mL, 300 mmol) and 18-crown-6 (1.5 g, 0.6 mmol) at room temperature. The reaction mixture was heated at its reflux temperature for 28 hours. The reaction mixture was diluted with methylene chloride (600 mL) and washed with saturated NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL). After drying (Na2SO4), the organic solvent was removed under vacuum to give a yellow oil which was purified by a flash chromatography on silica gel (85:15 hexane-ethyl acetate) to yield the title compound (98) (10.01 g, 95%). TLC Rf 0.47 (70:30 of hexane-ethyl acetate); MS (electrospray) 233 (M+1); 1H N MR (CDCl3) δ2.10 (s, 3H), 2.78 (s, 3H), 5.27 (s, 2H), 7.36 (d, 1H, J=8.0 Hz), 7.73 (d, 1H, J=8.0 Hz), 8.12 (s, 1H), 8.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([C:10]([CH3:13])=[CH:11][CH:12]=1)[NH:6][C:7]([CH3:9])=[O:8].[C:14]([O-:17])(=O)[CH3:15].[K+].C(OC(=O)C)(=O)C.C(O[N:32]=O)CC(C)C.C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.C(Cl)Cl>[C:7]([N:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([CH2:2][O:1][C:14](=[O:17])[CH3:15])[CH:4]=2)[CH:13]=[N:32]1)(=[O:8])[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC=1C=C(NC(=O)C)C(=CC1)C
Name
potassium acetate
Quantity
8.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 28 hours
Duration
28 h
WASH
Type
WASH
Details
washed with saturated NaHCO3 aqueous solution (300 mL), water (300 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by a flash chromatography on silica gel (85:15 hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC=C(C=C12)COC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.01 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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